(+)-(+)-Quinolactacin A1 is a natural product primarily known for its acetylcholinesterase inhibitory activity. [, , ] It is classified as a quinolone alkaloid and is often found in fungal species, particularly those associated with marine organisms. [, , ] This compound has garnered interest in scientific research due to its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. [, , ]
The biosynthesis of Quinolactacin A1 involves a series of enzymatic reactions facilitated by non-ribosomal peptide synthetases (NRPSs). The process begins with the precursor N-methyl-2-aminobenzoylacetate, which is derived from the primary metabolite L-kynurenine through methylation, oxidative decarboxylation, and amide hydrolysis reactions.
The yield of this biosynthetic pathway can vary; initial methods achieved yields of approximately 8%, while improved techniques have reported yields up to 30% using isatoic anhydride as a starting material, although this also produced diastereomeric forms in an 8:1 ratio favoring Quinolactacin A2 over A1 .
Quinolactacin A1 has a molecular formula of C₁₅H₁₅N₃O₂ and a molecular weight of 270.33 g/mol. The structure features a quinolone core linked to a gamma-lactam moiety, which is crucial for its biological activity.
Quinolactacin A1 participates in various chemical reactions, primarily involving hydrolysis and condensation processes. Under different conditions, it can undergo transformations that yield other quinolactacins or related compounds.
These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.
Quinolactacin A1 exerts its biological effects primarily through inhibition of acetylcholinesterase, an enzyme critical for neurotransmitter regulation in synapses. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
Quinolactacin A1 exhibits several physical and chemical properties that are relevant for its application in research and pharmacology.
These properties are essential for understanding how Quinolactacin A1 can be utilized in various scientific contexts.
Quinolactacin A1 has significant potential in several scientific fields:
The ongoing research into Quinolactacin A1 continues to unveil new applications and mechanisms that may contribute to advancements in medicinal chemistry and therapeutic strategies .
Quinolactacin A1 was first isolated from the filamentous fungus Penicillium citrinum (strain 90648) during solid-state fermentation experiments. This species belongs to the Aspergillaceae family (order Eurotiales), a taxonomically diverse group known for producing bioactive secondary metabolites. P. citrinum thrives in soil ecosystems and decaying plant matter, where it plays a crucial saprophytic role in nutrient cycling. Its ecological adaptability extends to varied substrates, including fermented foods, where it competes microbiologically by producing specialized metabolites [1] [7].
The isolation of Quinolactacin A1 exemplifies the bioprospecting potential of Penicillium species. Historically, this genus gained prominence through the discovery of penicillin from P. notatum (later reclassified as P. rubens), which revolutionized antibiotic therapy [2] [6]. Taxonomically, P. citrinum is classified within the section Citrina, characterized by biverticillate conidiophores and rough-walled conidia. Genetically, strains like 90648 possess biosynthetic gene clusters enabling the synthesis of complex alkaloids, including quinolactacins [1] [7].
Table 1: Taxonomic Classification of Quinolactacin A1-Producing Fungus
Rank | Classification |
---|---|
Kingdom | Fungi |
Phylum | Ascomycota |
Class | Eurotiomycetes |
Order | Eurotiales |
Family | Aspergillaceae |
Genus | Penicillium |
Species | citrinum |
Strain | 90648 |
The quinolactacins were discovered through incremental research spanning two decades, beginning with the earliest analogs:
Table 2: Chronology of Quinolactacin Discoveries
Year | Compound(s) | Source Fungus | Key Properties |
---|---|---|---|
2000 | A, B, C | Penicillium sp. EPF-6 | TNF inhibition; Undefined stereochemistry |
2001 | A1, A2 | P. citrinum 90648 | AChE inhibition; Defined stereochemistry |
2006 | D1, D2; Quinolactacide | P. citrinum (Australia) | Insecticidal activity (88% aphid mortality) |
2020 | H | Marine Penicillium sp. | Biofilm inhibition; Magnesium complex |
Structural Variations
Quinolactacins share a tricyclic pyrroloquinoline core but differ in functional groups and stereochemistry:
Table 3: Structural and Functional Comparison of Key Quinolactacins
Compound | Core Structure | Key Functional Groups | Bioactivity |
---|---|---|---|
A1 | Pyrrolo[4,3-b]quinoline | γ-Lactam; C-3a(S) configuration | AChE inhibition (IC₅₀: ~10⁻⁶ M) |
A2 | Pyrrolo[4,3-b]quinoline | γ-Lactam; C-3a(R) configuration | Moderate AChE inhibition |
B/C | 4-Quinolone | Linear prenyl chains | Weak TNF inhibition |
H | Magnesium-coordinated dimer | γ-Lactam; Enantiomeric forms | Biofilm inhibition (IC₅₀: 16.7–24.5 μM) |
Bioactivity Profiles
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7